![molecular formula C21H23NO3 B11172923 2-[(4-Benzylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B11172923.png)
2-[(4-Benzylpiperidin-1-yl)carbonyl]phenyl acetate
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Overview
Description
2-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE
- BENZYL-(BENZOYLAMINO)PHTHALIMIDYL-ETHYLPIPERIDINE HYDROCHLORIDE
Uniqueness
Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C21H23NO3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[2-(4-benzylpiperidine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C21H23NO3/c1-16(23)25-20-10-6-5-9-19(20)21(24)22-13-11-18(12-14-22)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 |
InChI Key |
GNKRVLJPPGZRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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